3,4-Diacetoxybenzoic acid

Beschreibung

3,4-Diacetoxybenzoic acid (CAS: N/A; molecular formula: C₁₁H₁₀O₆; molecular weight: 238.20 g/mol) is a phenolic acid derivative synthesized via acetylation of 3,4-dihydroxybenzoic acid (DHB). The reaction typically involves acetic anhydride and sulfuric acid as catalysts, yielding a white crystalline solid with a melting point of 158–160°C . Key spectral data include:

- ¹H-NMR (CDCl₃): δ 8.05 (dd, J = 8.48 Hz, 1H), 7.97 (d, J = 1.84 Hz, 1H), 7.35 (d, J = 8.48 Hz, 1H), 2.35 (s, 6H, 2×OAc) .

- ¹³C-NMR: Peaks at δ 170.32 (OAc), 167.97 (COOH), and 20.69–20.56 (acetyl carbons) confirm the structure .

The compound has demonstrated antifungal activity in combination with fluconazole against Trichophyton species, attributed to its ability to disrupt fungal cell integrity . It is also identified in plant extracts, such as potato leaves and wheat, suggesting natural occurrence .

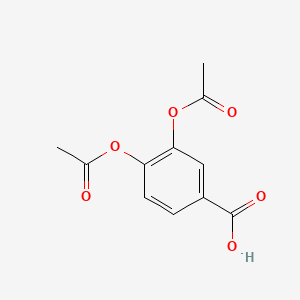

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-diacetyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O6/c1-6(12)16-9-4-3-8(11(14)15)5-10(9)17-7(2)13/h3-5H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVSTYFZOUSZCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207254 | |

| Record name | Benzoic acid, 3,4-bis(acetyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58534-64-8, 58543-13-8 | |

| Record name | 3,4-Bis(acetyloxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58534-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,4-bis(acetyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058534648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tachistin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058543138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,4-bis(acetyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-diacetoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,4-Diacetoxybenzoic acid can be synthesized from protocatechuic acid (3,4-dihydroxybenzoic acid) through acetylation. The typical procedure involves dissolving protocatechuic acid in pyridine and adding acetic anhydride dropwise at 0°C. The mixture is stirred in an ice bath for 2 hours and then poured into ice water to precipitate the product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis from protocatechuic acid and acetic anhydride is scalable and can be adapted for larger-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 3,4-Diacetoxybenzoic acid undergoes various chemical reactions, including:

Hydrolysis: The acetoxy groups can be hydrolyzed to yield protocatechuic acid.

Esterification: It can form esters with alcohols under acidic conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.

Common Reagents and Conditions:

Hydrolysis: Typically performed in the presence of a strong acid or base.

Esterification: Requires an acid catalyst such as sulfuric acid.

Oxidation and Reduction: Conditions depend on the desired transformation and the specific reagents used.

Major Products:

Hydrolysis: Yields protocatechuic acid.

Esterification: Produces various esters depending on the alcohol used.

Oxidation and Reduction: Products vary based on the specific reaction conditions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial and Antitumor Activity

Research has indicated that metal complexes of 3,4-diacetoxybenzoic acid exhibit significant antimicrobial and antitumor activities. For instance, studies involving transition metal complexes have shown enhanced antibacterial properties compared to the free ligand. The coordination of metals such as cobalt and nickel with this compound has been linked to increased biological activity against various bacterial strains and tumor cells .

Case Study: Cobalt Complexes

A study demonstrated that cobalt complexes derived from this compound showed greater inhibitory action against tumor cells than the uncoordinated acid itself. This suggests that the metal coordination enhances the compound's therapeutic potential .

Polymer Science

Synthesis of Liquid Crystalline Polymers

this compound is utilized in the synthesis of liquid crystalline polymers (LCPs). These polymers are known for their unique thermal and mechanical properties, making them suitable for applications in advanced materials. The incorporation of this compound into polymer matrices can enhance their thermal stability and processing characteristics .

| Property | LCP with this compound | Conventional LCPs |

|---|---|---|

| Thermal Stability | High | Moderate |

| Mechanical Strength | Enhanced | Standard |

| Processing Temperature | Lower | Higher |

Coordination Chemistry

Formation of Metal Complexes

The ability of this compound to act as a bidentate ligand allows it to form stable complexes with various transition metals. These complexes are characterized by their unique spectroscopic properties and thermal stability. Studies have shown that these metal-ligand interactions can lead to novel materials with specific catalytic and electronic properties .

Case Study: Hydrazine Complexes

Research on hydrazine complexes involving this compound has revealed interesting coordination behavior. The resulting complexes demonstrated unique thermal decomposition patterns and magnetic properties, indicating potential applications in catalysis and materials science .

Wirkmechanismus

The mechanism of action of 3,4-Diacetoxybenzoic acid is primarily related to its ability to undergo hydrolysis to form protocatechuic acid, which exhibits various biological activities. Protocatechuic acid is known to scavenge free radicals, inhibit oxidative stress, and modulate inflammatory pathways. These effects are mediated through interactions with molecular targets such as enzymes and receptors involved in oxidative stress and inflammation .

Vergleich Mit ähnlichen Verbindungen

4-Hydroxybenzoic Acid

- Structure: A monohydroxy benzoic acid (C₇H₆O₃; MW: 138.12 g/mol) with a single hydroxyl group at the para position .

- Properties : Lower molecular weight and higher polarity compared to 3,4-diacetoxybenzoic acid due to the absence of acetyl groups.

- Applications: Primarily used in R&D and as a precursor for parabens. No reported antifungal synergy with fluconazole, highlighting the critical role of acetyl groups in this compound’s bioactivity .

Caffeic Acid (3,4-Dihydroxycinnamic Acid)

- Structure : A dihydroxycinnamic acid (C₉H₈O₄; MW: 180.15 g/mol) with hydroxyl groups at positions 3 and 4 on the benzene ring .

- Properties : Exhibits potent antioxidant and anti-inflammatory activities, surpassing chlorogenic acid in radical scavenging . Unlike this compound, caffeic acid’s free hydroxyl groups enhance its reactivity but reduce metabolic stability.

- Applications : Used in studies on diabetes, HBV inhibition, and UVB-induced skin cancer prevention .

3,5-Diacetoxybenzoic Acid

- Structure : A positional isomer of this compound (C₁₁H₁₀O₆; MW: 238.20 g/mol) with acetyl groups at positions 3 and 5 .

- Properties: Similar molecular weight but distinct spatial arrangement, leading to differences in solubility and intermolecular interactions. Limited data on biological activity compared to the 3,4-isomer.

- Safety: Classified with hazard code Xi (irritant) and safety instructions S26/S36, similar to many acetylated phenolic acids .

Comparative Analysis Table

Discussion of Structural and Functional Differences

- Stability : Acetylation protects hydroxyl groups from oxidation, making this compound more stable than caffeic acid in biological systems .

- Isomer Effects : The 3,4-acetyl substitution in this compound may favor specific enzyme interactions (e.g., fungal targets) compared to the 3,5-isomer, though further studies are needed .

Biologische Aktivität

3,4-Diacetoxybenzoic acid, also known as 3,4-diacetylbenzoic acid, is a compound of interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is derived from benzoic acid with two acetoxy groups attached at the 3 and 4 positions. Its molecular formula is , and it exhibits characteristics typical of acetylated phenolic compounds.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In a study evaluating various derivatives of benzoic acid, it was found that the compound exhibited significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MIC) were determined to be lower than those of many common antibiotics, suggesting its potential as a natural antimicrobial agent .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This effect was attributed to the suppression of NF-κB signaling pathways .

Antioxidant Activity

Antioxidant activity is another notable feature of this compound. It has been shown to scavenge free radicals effectively in various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. These properties suggest that the compound could play a role in preventing oxidative stress-related diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes: The compound inhibits enzymes involved in inflammatory processes and microbial growth.

- Scavenging Free Radicals: Its structure allows it to donate electrons and neutralize free radicals.

- Modulation of Signaling Pathways: It affects key signaling pathways related to inflammation and cell survival.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of this compound in treating skin infections caused by resistant strains of bacteria. The results indicated a significant reduction in infection rates when the compound was applied topically compared to standard treatments .

Case Study 2: Anti-inflammatory Application

In an experimental model of arthritis, administration of this compound resulted in reduced joint swelling and pain. Histological analysis showed decreased infiltration of inflammatory cells in treated subjects compared to controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.